molecular formula C13H17N3O4S3 B2755663 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 1251609-29-6

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2755663
CAS No.: 1251609-29-6
M. Wt: 375.48
InChI Key: HFWGSEIIWOHRNC-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a complex organic compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a benzo[d]thiazole core, which is a fused bicyclic structure containing both benzene and thiazole rings. The addition of methylsulfonyl and piperazinyl groups enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the benzo[d]thiazole core, followed by the introduction of the piperazinyl and methylsulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole is unique due to the presence of both methylsulfonyl and piperazinyl groups, which confer distinct chemical and physical properties. These modifications enhance its stability, reactivity, and potential for use in various scientific and industrial applications.

Biological Activity

6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O4S2
  • Molecular Weight : 328.41 g/mol

Biological Activity Overview

The biological activity of this compound has been studied across various domains, including:

  • Antimicrobial Activity : The benzo[d]thiazole scaffold has been identified as a promising structure for developing anti-mycobacterial agents. Compounds with similar structures have shown effective inhibition against Mycobacterium tuberculosis, suggesting the potential for this compound in treating tuberculosis .
  • Antitumor Activity : Thiazole derivatives, including those with piperazine moieties, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds related to benzo[d]thiazole have shown IC50 values in the low micromolar range against cancer cell lines such as Jurkat and HT-29 .
  • Cholinesterase Inhibition : Recent studies indicate that compounds with similar structures exhibit cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's. The ability to inhibit cholinesterase suggests a potential role in cognitive enhancement .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
  • Interference with Cancer Cell Proliferation : The structural components of the compound may interact with cellular pathways involved in proliferation and apoptosis, leading to reduced viability of cancer cells .
  • Antimycobacterial Mechanism : Its thiazole ring may interact with specific targets within Mycobacterium tuberculosis, disrupting essential metabolic processes .

Case Studies and Research Findings

StudyFindings
Anti-Mycobacterial Activity A study found that derivatives of benzo[d]thiazole exhibited MIC values ranging from 1 to 10 μM against Mycobacterium tuberculosis, indicating strong potential for development as anti-tuberculosis agents .
Cytotoxicity in Cancer Cells Research demonstrated that compounds related to the thiazole scaffold displayed IC50 values less than 10 µg/mL against Jurkat and HT-29 cell lines, suggesting significant cytotoxic effects .
Cholinesterase Inhibition A novel derivative exhibited selective inhibition of cholinesterases with an IC50 value indicating effective neuroprotective properties .

Properties

IUPAC Name

6-methylsulfonyl-2-(4-methylsulfonylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S3/c1-22(17,18)10-3-4-11-12(9-10)21-13(14-11)15-5-7-16(8-6-15)23(2,19)20/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWGSEIIWOHRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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